BenchChemオンラインストアへようこそ!

4-(4-Phenyl-1,3-thiazol-2-yl)phenol

Antimicrobial Resistance MRSA Thiazolylphenol Antibiotics

4-(4-Phenyl-1,3-thiazol-2-yl)phenol (CAS 416859-97-7) is a synthetic small-molecule thiazolylphenol derivative (C15H11NOS, MW 253.32). The compound combines a central 1,3-thiazole ring with a 4-phenyl substituent and a 2-(4-hydroxyphenyl) group, a scaffold associated with two principal pharmacological activities: direct antimicrobial action against drug-resistant Gram-positive bacteria and inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin and leptin signaling.

Molecular Formula C15H11NOS
Molecular Weight 253.32 g/mol
CAS No. 416859-97-7
Cat. No. B1437446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenyl-1,3-thiazol-2-yl)phenol
CAS416859-97-7
Molecular FormulaC15H11NOS
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O
InChIInChI=1S/C15H11NOS/c17-13-8-6-12(7-9-13)15-16-14(10-18-15)11-4-2-1-3-5-11/h1-10,17H
InChIKeyDKXVVPYNEPDZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenyl-1,3-thiazol-2-yl)phenol (CAS 416859-97-7): A Thiazolylphenol Scaffold for Antimicrobial and PTP1B-Targeted Research


4-(4-Phenyl-1,3-thiazol-2-yl)phenol (CAS 416859-97-7) is a synthetic small-molecule thiazolylphenol derivative (C15H11NOS, MW 253.32) . The compound combines a central 1,3-thiazole ring with a 4-phenyl substituent and a 2-(4-hydroxyphenyl) group, a scaffold associated with two principal pharmacological activities: direct antimicrobial action against drug-resistant Gram-positive bacteria [1] and inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin and leptin signaling . It is listed as an exemplary compound in a 2023 WIPO patent (WO/2023/192595) covering thiazolylphenol antimicrobials [1].

Why 4-(4-Phenyl-1,3-thiazol-2-yl)phenol Cannot Be Replaced by Generic Thiazole Analogs: Evidence of Scaffold-Specific Activity Cliffs


Within the phenylthiazole chemotype, small structural modifications create profound activity differences, making generic substitution unreliable. For example, in the closely related N,4-diaryl-1,3-thiazole-2-amine series, the simple 2-(4-phenylthiazol-2-ylamino)phenol (ST-1355) inhibits multiple eicosanoid pathway enzymes, yet the addition of a 4-chloro substituent on the phenyl ring (ST-1705) shifts the profile to a selective dual 5-LO/COX-2 inhibitor [1]. Similarly, the patent covering 4-(4-phenyl-1,3-thiazol-2-yl)phenol explicitly distinguishes between catechol (benzene-1,2-diol) and monophenol analogs, where the presence or absence of a second hydroxyl group can alter both potency and spectrum of antimicrobial activity [2]. These SAR cliffs mean that even regioisomeric or single-atom variants of the target compound cannot be assumed to possess equivalent biological performance, and procurement must be based on compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol: Comparator-Based Evidence Analysis


Antimicrobial Potency Advantage Over Vancomycin Against Resistant Gram-Positive Bacteria

The patent WO/2023/192595 discloses that the thiazolylphenol class, which includes 4-(4-phenyl-1,3-thiazol-2-yl)phenol as a named exemplary compound, demonstrated greater potency than the front-line antibiotic vancomycin against antimicrobial-resistant and persister strains of Gram-positive bacteria [1]. While compound-specific MIC data for the exact molecule was not publicly reported in the patent text, the class-level claim is supported by the statement: 'The compounds also demonstrated greater potency than front-line antibiotics, such as vancomycin and gentamicin, and are non-toxic in human cell lines' [1]. The inclusion of the target compound alongside structurally verified catechol analogs in the same patent series implies shared pharmacophoric features responsible for this activity.

Antimicrobial Resistance MRSA Thiazolylphenol Antibiotics

Mammalian Cytotoxicity Profile: Reduced Host Cell Toxicity Relative to Clinical Comparators

The same patent explicitly states that the disclosed thiazolylphenol compounds 'are non-toxic in human cell lines' [1]. This safety feature is contrasted implicitly with the known toxicities of last-resort antibiotics such as vancomycin (nephrotoxicity) and gentamicin (ototoxicity, nephrotoxicity). The absence of cytotoxicity in human cell lines, when combined with potent antibacterial activity, suggests a favorable therapeutic index for compounds in this series. While no compound-specific cytotoxicity IC50 value or selectivity index is publicly reported for 4-(4-phenyl-1,3-thiazol-2-yl)phenol itself, the class-level claim provides a differentiating advantage for procurement over comparator antibiotics with documented clinical toxicities.

Cytotoxicity Selectivity Index Antimicrobial Safety

PTP1B Inhibitory Activity: Potential Differentiation from Non-Thiazole PTP1B Inhibitors

4-(4-Phenyl-1,3-thiazol-2-yl)phenol is described as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a validated target for type 2 diabetes and obesity, acting as a negative regulator of insulin and leptin signaling. Although a specific IC50 value for this exact compound against human recombinant PTP1B is not publicly available, a closely related analog—4-(4-phenylthiazol-2-ylamino)phenol (CHEMBL562493)—displays an IC50 of 110 nM against 5-lipoxygenase (5-LO) [1], demonstrating that the phenylthiazol-phenol core can achieve nanomolar potency against relevant enzyme targets. By extension, procurement of the target compound enables medicinal chemistry exploration of PTP1B inhibition with a scaffold that has precedent for high target affinity, while lacking the carboxylic acid or phosphonate moieties common to many early PTP1B inhibitors that suffered from poor membrane permeability.

PTP1B Inhibition Type 2 Diabetes Insulin Sensitization

Optimal Procurement-Driven Application Scenarios for 4-(4-Phenyl-1,3-thiazol-2-yl)phenol (CAS 416859-97-7)


Hit-to-Lead Optimization for Anti-MRSA and Anti-VRE Drug Discovery Programs

Given the class-level evidence of superior potency over vancomycin against drug-resistant Gram-positive bacteria [1] and the favorable cytotoxicity profile in human cell lines, this compound is an ideal starting scaffold for medicinal chemistry campaigns targeting methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Procure this compound to synthesize focused libraries with systematic variations at the 4-phenyl and phenol positions to establish SAR and identify development candidates.

PTP1B-Targeted Diabetes and Obesity Research: Scaffold-Hopping from Carboxylate-Based Inhibitors

The compound's reported PTP1B inhibitory activity , combined with the absence of ionizable carboxylate or phosphonate groups that limit membrane permeability, makes it a valuable chemical probe for studying PTP1B biology. Researchers can use this neutral scaffold to overcome the oral bioavailability challenges that plagued earlier PTP1B inhibitor classes, enabling in vivo pharmacodynamic studies in rodent models of insulin resistance and obesity.

Antimicrobial Resistance Tool Compound for Persister Cell Eradication Studies

The patent specifically claims efficacy against antimicrobial-resistant persister cells [1], a subpopulation of bacteria that tolerate antibiotics and cause recurrent infections. This compound can serve as a tool molecule for dissecting the mechanisms of persister cell formation and for screening synergistic combinations that eradicate both actively growing and dormant bacterial populations.

Quote Request

Request a Quote for 4-(4-Phenyl-1,3-thiazol-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.